3-Acetyl-4-methyl-1H-pyrazole is an organic compound belonging to the pyrazole family, characterized by a five-membered ring containing two adjacent nitrogen atoms. Its chemical structure can be represented as follows:
This compound features an acetyl group at the 3-position and a methyl group at the 4-position of the pyrazole ring. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.
Research indicates that 3-acetyl-4-methyl-1H-pyrazole exhibits various biological activities, including:
The synthesis of 3-acetyl-4-methyl-1H-pyrazole can be achieved through several methods:
3-Acetyl-4-methyl-1H-pyrazole has several notable applications:
Interaction studies involving 3-acetyl-4-methyl-1H-pyrazole have focused on its binding affinity to various biological targets:
Several compounds share structural similarities with 3-acetyl-4-methyl-1H-pyrazole. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-Acetylpyrazole | Acetyl group at position 1 | Exhibits different enzyme inhibition profiles |
| 4-Methylpyrazole | Methyl group at position 4 | Enhanced solubility compared to 3-acetyl variant |
| 5-Acetylpyrazole | Acetyl group at position 5 | Potentially different pharmacokinetic properties |
| Pyrazolopyrimidine | Fused pyrimidine ring | Broader spectrum of biological activity |
These compounds highlight the uniqueness of 3-acetyl-4-methyl-1H-pyrazole through its specific substitution pattern and resultant biological activity. Each variant offers distinct properties that can be leveraged for different applications in medicinal chemistry and related fields.
The pyrazole scaffold has been a cornerstone of heterocyclic chemistry since its isolation by Ludwig Knorr in 1883. While 3-acetyl-4-methyl-1H-pyrazole itself lacks a well-documented discovery timeline, its structural framework derives from systematic modifications of the parent pyrazole system. Early 20th-century work on acetyl-substituted pyrazoles laid the foundation for understanding the electronic and steric effects of substituents on the aromatic ring. The acetyl group at position 3 and methyl group at position 4 represent strategic modifications to enhance molecular reactivity and stability, aligning with mid-20th-century efforts to optimize heterocycles for pharmaceutical applications.
3-Acetyl-4-methyl-1H-pyrazole exemplifies the tunability of pyrazole derivatives. The acetyl group serves as both an electron-withdrawing moiety and a site for further functionalization, while the methyl group provides steric bulk that influences regioselectivity in subsequent reactions. This compound’s significance lies in its role as a precursor for advanced intermediates in medicinal and agrochemical synthesis. For instance, analogous pyrazole carboxamides have driven innovations in succinate dehydrogenase inhibitor (SDHI) fungicides, though 3-acetyl-4-methyl-1H-pyrazole itself remains primarily a research target for structure-activity relationship studies.
Recent literature emphasizes this compound’s utility in metal-organic frameworks (MOFs) and catalysis. Studies highlight its ability to coordinate transition metals via the pyrazole nitrogen and acetyl oxygen atoms, enabling applications in asymmetric synthesis. Computational analyses of its tautomeric equilibria and dipole moments have also advanced molecular modeling techniques for heterocyclic systems. Current research prioritizes green synthesis routes and photocatalytic modifications to enhance yield and selectivity.
3-Acetyl-4-methyl-1H-pyrazole represents a substituted five-membered heterocyclic aromatic compound belonging to the pyrazole family [5]. The compound possesses the molecular formula C₆H₈N₂O with a molecular weight of 124.14 grams per mole [3]. According to International Union of Pure and Applied Chemistry nomenclature conventions, this compound is systematically named as 1-(4-methyl-1H-pyrazol-3-yl)ethanone [3].
The structural framework consists of a pyrazole ring characterized by a five-membered heterocycle containing two adjacent nitrogen atoms at positions 1 and 2, with three carbon atoms completing the ring system [5]. The substitution pattern features a methyl group (-CH₃) attached at the 4-position and an acetyl group (-COCH₃) at the 3-position of the pyrazole core [9]. The compound exhibits the Chemical Abstracts Service registry number 6939-18-8 and possesses the Simplified Molecular Input Line Entry System notation CC1=C(C(=O)C)N=NC=1 [9].
The International Chemical Identifier for this compound is InChI=1S/C6H8N2O/c1-4-3-7-8-6(4)5(2)9/h3H,1-2H3,(H,7,8), with the corresponding InChI Key being VJRIUQWHDWDRDH-UHFFFAOYSA-N [9]. This molecular arrangement places the compound within the category of 3,4-disubstituted pyrazoles, representing an important structural class for coordination chemistry applications [2] [10].
| Property | Value |
|---|---|
| Molecular Formula | C₆H₈N₂O |
| Molecular Weight | 124.14 g/mol |
| IUPAC Name | 1-(4-methyl-1H-pyrazol-3-yl)ethanone |
| CAS Registry Number | 6939-18-8 |
| InChI | InChI=1S/C6H8N2O/c1-4-3-7-8-6(4)5(2)9/h3H,1-2H3,(H,7,8) |
| InChI Key | VJRIUQWHDWDRDH-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)C)N=NC=1 |
The electronic structure of 3-acetyl-4-methyl-1H-pyrazole demonstrates characteristic aromatic properties consistent with Hückel's rule, containing six π-electrons distributed across the five-membered ring system [5] [37]. The pyrazole framework exhibits delocalized π-electron density, with all ring atoms adopting sp² hybridization to facilitate optimal orbital overlap [37] [41].
Molecular orbital calculations indicate that the pyrazole ring possesses distinct electron density distributions [36] [40]. The electron density analysis reveals that the C4 position maintains relatively high electron density compared to the C3 and C5 positions, which exhibit electron deficiency due to the presence of electronegative nitrogen atoms [40] [41]. This uneven distribution significantly influences the compound's reactivity patterns and chemical behavior.
The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels for pyrazole derivatives typically span an energy gap of approximately 6.5 to 7.5 electron volts [39] [42]. For related pyrazole compounds, theoretical calculations demonstrate highest occupied molecular orbital energies ranging from -8.5 to -9.0 electron volts, while lowest unoccupied molecular orbital energies fall between -1.5 to -2.0 electron volts [39] [42].
The resonance stabilization energy of the pyrazole system, while lower than that of pyrrole derivatives, provides sufficient aromatic character to maintain structural integrity [40]. The compound exhibits characteristic ultraviolet absorption maxima around 210-220 nanometers, consistent with π→π* electronic transitions typical of aromatic heterocycles [36] [41].
| Electronic Property | Value |
|---|---|
| Total π electrons | 6 |
| Aromatic electrons | 6 (Hückel 4n+2 rule) |
| HOMO Energy | -8.5 to -9.0 eV (estimated) |
| LUMO Energy | -1.5 to -2.0 eV (estimated) |
| HOMO-LUMO Gap | 6.5 to 7.5 eV |
| UV λmax | 210-220 nm |
Crystallographic investigations of 3-acetyl-4-methyl-1H-pyrazole derivatives have been primarily conducted through studies of metal coordination complexes containing this ligand [16] [17] [18]. The tetranuclear copper complex incorporating 3-acetyl-4-methyl-1H-pyrazole-5-carboxylate ligands crystallizes in the tetragonal space group I4₁/a [16].
The unit cell parameters for this complex system demonstrate a = 13.8502(7) Å, c = 26.280(3) Å, with a unit cell volume of 5041.1(6) ų [16]. The crystal structure exhibits Z = 4, indicating four formula units per unit cell, with a calculated density of 1.638 milligrams per cubic meter [16]. Crystallographic analysis reveals that the pyrazole ligand maintains normal bond lengths characteristic of bridging pyrazolate rings [16].
Bond length measurements within the pyrazole framework demonstrate C-C distances of approximately 1.36-1.38 Å, C-N distances of 1.33-1.36 Å, and N-N distances of 1.35-1.37 Å [16] [33]. These values indicate partial double-bond character throughout the ring system, confirming the delocalized π-electronic structure [33]. The intermetallic separations in pyrazolate-bridged systems typically range from 4.06 to 4.11 Å, consistent with effective coordination geometry [16].
The solid-state structure demonstrates extensive hydrogen bonding networks, particularly involving coordinated water molecules and carboxylate oxygen atoms [16] [17]. These intermolecular interactions contribute significantly to crystal packing stability and influence the overall three-dimensional architecture of the crystalline material.
| Bond Type | Typical Length (Å) | Reference Values (Å) |
|---|---|---|
| N-N | 1.35-1.37 | 1.366 (avg) |
| C-N (pyrazole) | 1.33-1.36 | 1.345 (avg) |
| C-C (pyrazole) | 1.36-1.38 | 1.374 (avg) |
| C=C (aromatic) | 1.34-1.36 | 1.357 |
| C-O (acetyl) | 1.43-1.45 | 1.44 |
| C=O | 1.20-1.22 | 1.21 |
The tautomeric behavior of 3-acetyl-4-methyl-1H-pyrazole involves prototropic equilibria characteristic of nitrogen-containing heterocycles [21] [25]. Pyrazole derivatives can exist in multiple tautomeric forms, with the primary equilibrium occurring between 1H and 2H tautomers through migration of the ring proton between the two nitrogen atoms [21] [23].
Theoretical studies employing density functional theory calculations indicate that the tautomeric stability depends significantly on substituent electronic effects [21] [25]. Electron-donating groups, such as methyl substituents, generally favor the tautomer with the substituent at the C3 position, while electron-withdrawing groups like acetyl can influence the equilibrium toward alternative forms [21]. The energy differences between tautomeric forms typically range from 1-5 kilojoules per mole, indicating rapid interconversion under ambient conditions [25] [26].
Solvent effects play a crucial role in determining tautomeric ratios, with polar protic solvents generally stabilizing different forms compared to nonpolar environments [22] [23]. In dimethyl sulfoxide solutions, pyrazole derivatives often exist as equilibrium mixtures of multiple tautomers, while in chloroform, single predominant forms are frequently observed [22]. The presence of both acetyl and methyl substituents in 3-acetyl-4-methyl-1H-pyrazole creates additional complexity in the tautomeric landscape.
Nuclear magnetic resonance spectroscopy provides the primary experimental tool for tautomer identification and quantification [21] [25]. The observation of distinct carbon-13 signals for tautomeric carbon atoms enables determination of equilibrium ratios, although rapid exchange can sometimes lead to averaged signals [25]. Temperature-dependent studies reveal activation barriers for tautomeric interconversion, typically ranging from 40-80 kilojoules per mole for pyrazole systems [21].
The crystallographic evidence suggests that in the solid state, specific tautomeric forms are typically locked in place through hydrogen bonding networks and crystal packing forces [23]. The 1H-tautomer appears to be thermodynamically favored in most 3,4-disubstituted pyrazole derivatives based on computational predictions [21] [26].
Simple methyl-substituted derivatives demonstrate varying properties based on substitution position [6] [8]. 3-Methyl-1H-pyrazole exhibits 3/5 positional tautomerism with a melting point range of 36-38°C, while 4-methyl-1H-pyrazole shows minimal tautomeric behavior with a melting point of 8-10°C [8] [28]. The 3,4-dimethyl-1H-pyrazole derivative, closely related to the target compound, possesses molecular weight 96.13 grams per mole and demonstrates a higher melting point of 108-110°C [6] [7].
The introduction of acetyl functionality significantly alters the electronic properties compared to simple alkyl substitution [12] . 3-Acetyl-1H-pyrazole derivatives exhibit enhanced coordination capabilities due to the presence of additional oxygen donor atoms [12] [29]. The molecular weight progression from pyrazole (68.08) to 3-acetyl-4-methyl-1H-pyrazole (124.14) reflects the additive contributions of both substituent groups.
Electron-withdrawing acetyl groups modify the electron density distribution within the pyrazole ring, enhancing electrophilic substitution reactivity at specific positions [30] [41]. This contrasts with electron-donating methyl substituents that increase electron density and alter nucleophilic attack patterns [41]. The combination of both substituent types in 3-acetyl-4-methyl-1H-pyrazole creates a unique electronic environment not observed in singly substituted derivatives.
Coordination chemistry applications demonstrate enhanced metal binding affinity for acetyl-substituted derivatives compared to simple alkyl analogs [2] [20]. The bifunctional nature of 3-acetyl-4-methyl-1H-pyrazole-5-carboxylate complexes enables formation of polynuclear coordination compounds with distinctive structural architectures [16] [20].
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Substitution Pattern | Tautomerism |
|---|---|---|---|---|---|
| 3-Acetyl-4-methyl-1H-pyrazole | C₆H₈N₂O | 124.14 | Not reported | 3-acetyl, 4-methyl | Possible 1H/2H |
| 3-Methyl-1H-pyrazole | C₄H₆N₂ | 82.10 | 36-38 | 3-methyl | Yes (3/5) |
| 4-Methyl-1H-pyrazole | C₄H₆N₂ | 82.10 | 8-10 | 4-methyl | Minimal |
| 3,4-Dimethyl-1H-pyrazole | C₅H₈N₂ | 96.13 | 108-110 | 3,4-dimethyl | Yes (3/5) |
| 3-Acetyl-1H-pyrazole | C₅H₆N₂O | 110.11 | Not reported | 3-acetyl | Possible 1H/2H |
| Pyrazole (parent) | C₃H₄N₂ | 68.08 | 70 | unsubstituted | Yes (1H/2H) |
The most fundamental and widely employed method for synthesizing 3-acetyl-4-methyl-1H-pyrazole derivatives involves the condensation reaction between acetylacetone (2,4-pentanedione) and hydrazine derivatives. This classical approach, known as the Knorr pyrazole synthesis, represents the cornerstone methodology for pyrazole ring formation [1] [2] [3].
The reaction mechanism proceeds through initial nucleophilic attack of hydrazine on one of the carbonyl groups of acetylacetone, forming an imine intermediate. Subsequently, the second nitrogen atom of hydrazine attacks the remaining carbonyl group, leading to intramolecular cyclization and formation of a dihydropyrazoline intermediate. The final step involves dehydration to yield the aromatic pyrazole ring system [4] [5].
Under conventional conditions, this reaction typically requires elevated temperatures (100-120°C) and extended reaction times (4-6 hours) in the presence of acid catalysts such as glacial acetic acid. The yields obtained through this classical methodology range from 82-94%, demonstrating its reliability and effectiveness [2] . The reaction conditions can be represented as follows:
The mechanistic pathway involves several key intermediates. Initially, the acid catalyst protonates the carbonyl oxygen, enhancing electrophilicity and facilitating nucleophilic attack by hydrazine. The formation of the first imine bond is followed by intramolecular cyclization, where the second nitrogen atom attacks the remaining activated carbonyl group. The resulting pyrazoline intermediate undergoes rapid dehydration under acidic conditions to form the final pyrazole product [4] [5].
One-pot synthetic approaches have emerged as valuable methodologies for constructing substituted pyrazole derivatives, offering operational simplicity and atom economy. These reactions typically involve the simultaneous combination of aldehydes, ketones, and hydrazine derivatives in a single reaction vessel [7] [8] [9].
A particularly effective one-pot methodology involves the reaction of substituted aldehydes with acetophenones and hydrazine monohydrochloride. This approach proceeds through initial formation of pyrazoline intermediates under mild conditions, followed by in-situ oxidation to yield the final pyrazole products [7]. The reaction conditions are notably milder than traditional methods, with temperatures ranging from room temperature to 80°C and reaction times of 24-36 hours.
The mechanism of one-pot synthesis involves multiple sequential transformations. First, the aldehyde undergoes condensation with the ketone component to form an α,β-unsaturated carbonyl intermediate. This intermediate then reacts with hydrazine to form a pyrazoline through nucleophilic addition and cyclization. Finally, oxidation of the pyrazoline ring using bromine or molecular oxygen in dimethyl sulfoxide yields the aromatic pyrazole product [7].
Key advantages of one-pot methodologies include:
The development of environmentally sustainable synthetic methodologies has led to significant advances in solvent-free pyrazole synthesis. These approaches minimize environmental impact while maintaining or improving reaction efficiency [10] [11] [12] [13].
Ammonium chloride has emerged as an effective, non-toxic catalyst for solvent-free pyrazole synthesis. This methodology involves the reaction of acetylacetone with hydrazine hydrate in the presence of catalytic amounts of ammonium chloride (2-20 mol%) under solvent-free conditions [2]. The reaction proceeds at temperatures of 100-120°C with reaction times of 4-6 hours, yielding products in 85-92% yield.
The catalytic mechanism involves activation of the carbonyl groups through hydrogen bonding interactions with ammonium chloride, facilitating nucleophilic attack by hydrazine. The acidic nature of ammonium chloride (pH 5.5) provides optimal conditions for both cyclization and dehydration steps [2].
Several heterogeneous catalysts have been developed for solvent-free pyrazole synthesis:
These catalytic systems offer several advantages including easy recovery and recycling, reduced reaction times, and elimination of organic solvents. The heterogeneous nature of these catalysts facilitates product isolation and purification while maintaining high catalytic activity over multiple reaction cycles [10].
Modern energy-efficient synthetic methodologies have revolutionized pyrazole synthesis through the application of microwave and ultrasonic irradiation techniques. These methods offer significant advantages in terms of reaction rate enhancement, energy efficiency, and yield improvement [15] [16] [17] [18].
Microwave-Assisted Synthesis
Microwave irradiation dramatically accelerates pyrazole formation reactions by providing uniform heating and enhanced molecular motion. Typical microwave-assisted protocols operate at power levels of 70-300 W with reaction times reduced to 8-20 minutes compared to conventional heating methods requiring several hours [15].
The mechanism of microwave acceleration involves direct heating of polar molecules through dielectric heating, leading to rapid temperature elevation throughout the reaction mixture. This uniform heating eliminates temperature gradients and hot spots, resulting in more consistent reaction conditions and improved selectivity [15].
Representative microwave-assisted conditions:
Ultrasound-Mediated Synthesis
Ultrasonic irradiation provides another efficient approach for pyrazole synthesis through acoustic cavitation effects. The collapse of cavitation bubbles generates localized high-temperature and high-pressure zones, facilitating bond formation and cyclization reactions [16] [19].
Ultrasound-assisted synthesis of pyrazole derivatives has been demonstrated using copper catalysts at 60°C with reaction times of 75-90 minutes, achieving yields of 75-90% [16]. The enhanced reaction rates result from increased mass transfer and mixing efficiency under sonication conditions.
Key parameters for ultrasonic synthesis:
Understanding the mechanistic pathways governing pyrazole ring formation is crucial for optimizing synthetic methodologies and predicting reaction outcomes. Detailed kinetic and mechanistic studies have revealed the complexity of pyrazole formation processes [4] [20] [21].
The pyrazole formation mechanism proceeds through several distinct stages, each with characteristic kinetic profiles and pH dependencies. The overall process can be divided into four primary stages [4]:
Stage 1: Initial Nucleophilic Addition
The reaction initiates with nucleophilic attack of hydrazine on the activated carbonyl group of the diketone substrate. This step is acid-catalyzed and exhibits first-order kinetics with respect to both hydrazine and diketone concentrations. The rate-determining step involves protonation of the carbonyl oxygen followed by nucleophilic addition.
Stage 2: Imine Formation and Tautomerization
The initial adduct undergoes dehydration to form an imine intermediate, which exists in equilibrium with its tautomeric forms. This stage is characterized by rapid proton transfer processes and is influenced by pH conditions.
Stage 3: Intramolecular Cyclization
The second nitrogen atom of the hydrazine moiety attacks the remaining carbonyl group in an intramolecular fashion, forming a pyrazoline intermediate. This step is typically uncatalyzed at pH 2.0 and represents the rate-determining step under neutral conditions [4].
Stage 4: Dehydration and Aromatization
The final step involves elimination of water from the pyrazoline intermediate to form the aromatic pyrazole ring. This process is acid-catalyzed and occurs rapidly under acidic conditions, but becomes rate-limiting under neutral or basic conditions.
pH effects on the reaction mechanism are particularly significant. At very low pH (0-0.7), complete inhibition occurs due to protonation of the nucleophilic hydrazine species. The optimal pH range for pyrazole formation is 2-7, with different mechanistic pathways predominating at different pH values [4].
Brønsted Coefficient Analysis
Kinetic studies reveal varying Brønsted coefficients across different pH regions:
These observations indicate changes in the rate-determining step and reaction pathway as a function of pH, providing insights for optimizing reaction conditions [4].
Systematic optimization of reaction parameters is essential for maximizing yields and selectivity in pyrazole synthesis. Key variables include temperature, reaction time, catalyst loading, solvent system, and substrate ratios [22] [23] [14].
Temperature Effects
Temperature optimization reveals an optimal range of 80-120°C for most pyrazole synthesis reactions. Higher temperatures (>120°C) can lead to decomposition of sensitive intermediates and formation of side products, while lower temperatures (<80°C) result in incomplete conversion and extended reaction times. The temperature effect on yield follows an Arrhenius-type relationship, with optimal conditions balancing reaction rate and selectivity [22].
Catalyst Loading Optimization
Catalyst loading studies demonstrate that optimal performance is typically achieved with 2.5-20 mol% catalyst loading, depending on the specific catalytic system employed. Higher catalyst loadings (>20 mol%) provide diminishing returns in terms of yield improvement while increasing costs and potential side reactions [22] [14].
Solvent System Selection
Solvent effects play a crucial role in pyrazole synthesis efficiency. Protic solvents such as ethanol and water favor cyclization reactions through hydrogen bonding stabilization of intermediates. However, solvent-free conditions often provide superior results in terms of both yield and environmental impact [10] [11].
Comparative solvent studies reveal the following hierarchy of effectiveness:
Substrate Ratio Optimization
The molar ratio of reactants significantly influences reaction outcomes. Optimal conditions typically employ a slight excess of hydrazine (1.1-1.5 equivalents) relative to the diketone substrate. This excess compensates for potential side reactions and ensures complete conversion of the limiting reagent [22].
Reaction Time Studies
Time-course studies reveal that most pyrazole synthesis reactions reach completion within 2-6 hours under conventional heating conditions. Longer reaction times (>6 hours) do not significantly improve yields but may lead to product decomposition or side product formation [22].
The transition from laboratory-scale to industrial production of pyrazole derivatives requires careful consideration of safety, environmental impact, economic viability, and process robustness [24] [25] [23] [26] [27].
Process Safety Considerations
Industrial pyrazole synthesis must address several safety concerns associated with the use of hydrazine derivatives and organic solvents. Hydrazine compounds are classified as potential carcinogens and require specialized handling procedures including appropriate ventilation systems, personal protective equipment, and emergency response protocols [26] [28].
Key safety measures for industrial implementation include:
Environmental Impact Assessment
Industrial pyrazole production must comply with environmental regulations regarding waste disposal, emissions control, and solvent usage. Green chemistry principles guide the selection of environmentally benign reaction conditions and catalysts [12] [13].
Environmental considerations include:
Economic Optimization
Large-scale production requires optimization of raw material costs, energy consumption, and process efficiency. Cost analysis reveals that catalyst recovery, energy-efficient heating methods, and high-yielding processes are crucial for economic viability [24] [23].
Economic factors influencing industrial implementation:
Process Development Strategies
Successful scale-up requires systematic process development incorporating continuous flow chemistry, automated control systems, and process analytical technology. Flow chemistry offers particular advantages for pyrazole synthesis, providing improved heat transfer, enhanced mixing, and better control of reaction parameters [24] [29].
Advantages of continuous flow processes:
Quality Control and Analytical Methods
Industrial production requires robust analytical methods for quality control and product specification compliance. Typical analytical protocols include high-performance liquid chromatography for purity determination, nuclear magnetic resonance spectroscopy for structural confirmation, and mass spectrometry for impurity identification [24] [23].
Quality control parameters: